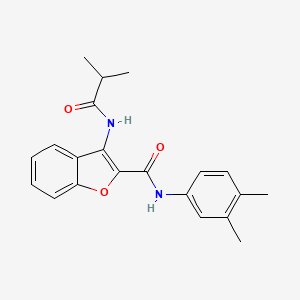

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-12(2)20(24)23-18-16-7-5-6-8-17(16)26-19(18)21(25)22-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZQJQNEPLZOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the isobutyramido group and the dimethylphenyl substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide has several scientific research applications:

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies investigating its biological activity and potential therapeutic effects.

Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.

Industry: It can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzofuran Derivatives

Key Observations:

Core Structure: The target compound retains a fully aromatic benzofuran core, whereas analogs in feature a dihydroisobenzofuran ring, which reduces aromaticity and may influence conformational flexibility .

Substituent Effects: Lipophilicity: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl group in analogs, which introduces moderate polarity via fluorine. Solubility: The dimethylaminopropyl chain in analogs (Compounds a and b) introduces tertiary amine functionality, increasing water solubility at physiological pH compared to the target compound’s purely hydrophobic substituents . Bioisosteric Replacements: The substitution of carboxamide (Compound a) with carbonitrile (Compound b) reflects bioisosteric strategies to optimize metabolic stability or binding affinity.

Pharmacological Implications: Target Engagement: The isobutyramido group in the target compound may serve as a hydrogen bond donor/acceptor, similar to the carboxamide in Compound a, but with increased steric bulk due to the isobutyl moiety. Metabolic Stability: The absence of a hydroxyl group (cf. Compound b’s 3-hydroxy substituent) in the target compound suggests reduced susceptibility to phase II metabolism (e.g., glucuronidation).

Methodological Considerations in Structural Analysis

While direct data on the target compound’s crystallography or pharmacology are absent in the evidence, the following methodologies are typically employed to characterize such molecules:

- X-ray Crystallography: Tools like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to resolve small-molecule structures, as noted in .

- Graphical Representation : Software such as ORTEP-3 and WinGX () enables visualization of molecular conformations and intermolecular interactions, critical for comparing steric and electronic profiles of analogs .

Biological Activity

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide, referred to as compound 14 in various studies, has emerged as a significant subject of research due to its potent biological activity, particularly in cancer treatment. This compound is a derivative of MX69, a known dual inhibitor of MDM2 and XIAP, which are critical proteins involved in tumor cell survival. The structural modifications made to develop compound 14 have resulted in enhanced potency and specificity against various cancer cell lines.

The chemical structure of compound 14 features a benzofuran backbone with specific substitutions that enhance its biological activity. The presence of the isobutyramide group and the 3,4-dimethylphenyl moiety contributes to its ability to inhibit MDM2 and XIAP effectively.

- Chemical Formula : C_{17}H_{20}N_{2}O_{3}

- Molecular Weight : 300.35 g/mol

The mechanism of action involves the degradation of MDM2 protein and inhibition of XIAP mRNA translation, leading to apoptosis in cancer cells. This dual action is crucial for overcoming resistance mechanisms often seen in tumor cells.

Biological Activity Data

The biological activity of compound 14 has been evaluated through various assays, revealing significant anticancer properties. Below is a summary of key findings:

| Cell Line | IC50 (μM) | Sensitivity |

|---|---|---|

| Acute Lymphoblastic Leukemia (EU-1) | 0.3 | High |

| Neuroblastoma (NB-1643) | 0.5 | Moderate |

| Neuroblastoma (SHEP1) | 1.0 | Moderate |

| Neuroblastoma (LA1–55N) | 1.2 | Moderate |

These results indicate that compound 14 exhibits a significantly improved potency compared to its predecessor MX69, which had an IC50 value of 7.5 μM against the same cell line .

Case Studies

In a study focusing on the optimization of MX69 derivatives, compound 14 was shown to have over a 25-fold increase in potency against acute lymphoblastic leukemia cells compared to MX69 . The study involved extensive structure-activity relationship (SAR) analysis, where various substitutions were tested to determine their effects on anticancer activity.

Additionally, colony formation assays demonstrated that compound 14 not only inhibits cell proliferation but also reduces both colony number and size in treated neuroblastoma cell lines . This suggests that the compound may effectively disrupt tumor growth dynamics.

Pharmacokinetics and Toxicity

While the promising biological activity is noteworthy, pharmacokinetic studies indicated that compound 14 requires high doses (up to 100 mg/kg) for effective in vivo efficacy due to unfavorable pharmacokinetic properties . Further optimization is necessary to enhance its metabolic stability and reduce potential toxicity.

Q & A

Q. What are the key synthetic strategies for N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amide Coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) to link the isobutyramido group to the benzofuran core .

- Substitution Reactions : Introducing the 3,4-dimethylphenyl group via nucleophilic acyl substitution under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular symmetry. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct singlets in the H spectrum .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .

Q. What purification methods are effective post-synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates unreacted intermediates .

- Recrystallization : Ethanol/water mixtures optimize crystal formation for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Software Validation : Use SHELXL for refining atomic coordinates and validating bond lengths/angles against the Cambridge Structural Database (CSD). Discrepancies in torsion angles may indicate conformational flexibility .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder or anisotropic displacement errors .

- WinGX Integration : Combine refinement and validation tools to cross-check data consistency .

Q. What computational methods predict the pharmacokinetics of This compound?

- Methodological Answer :

- Molecular Descriptors : Calculate logP (lipophilicity) and polar surface area using PubChem data to predict absorption and blood-brain barrier penetration .

- ADME Modeling : Tools like SwissADME simulate metabolic stability, highlighting susceptibility to cytochrome P450 oxidation .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinases) to rationalize bioactivity .

Q. How to design experiments to assess its biological activity against specific targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values against kinases (e.g., EGFR) using fluorescence-based assays .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated substituents) to correlate structural changes with potency .

Q. How to address discrepancies in biological assay results across studies?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis assays (e.g., Annexin V staining) .

- Control Experiments : Test compound stability under assay conditions (e.g., DMSO concentration, pH) to rule out degradation .

- Statistical Analysis : Use ANOVA to assess inter-experimental variability and confirm significance thresholds (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.